

# Synthesis of 5-Bromo-4-methyl-2-thiazolecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-thiazolecarboxylic acid

Cat. No.: B1342414

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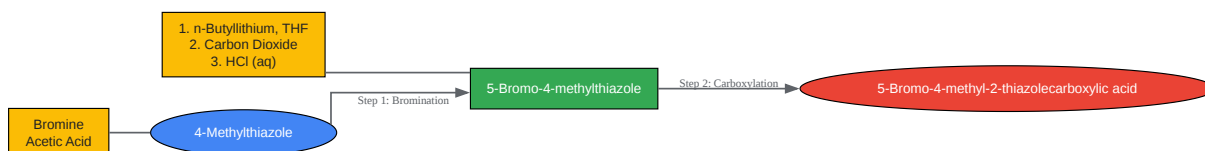
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for **5-Bromo-4-methyl-2-thiazolecarboxylic acid**, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

## Synthetic Strategy

The synthesis of **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is proposed as a two-step process. The synthesis commences with the bromination of 4-methylthiazole to yield the intermediate 5-bromo-4-methylthiazole. Subsequent carboxylation of this intermediate at the 2-position via a lithiation-carboxylation sequence affords the final product.

## Synthetic Workflow



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Caption: Proposed two-step synthesis of **5-Bromo-4-methyl-2-thiazolecarboxylic acid**.

## Experimental Protocols

### Step 1: Synthesis of 5-Bromo-4-methylthiazole

This procedure outlines the bromination of 4-methylthiazole at the 5-position.

Materials:

- 4-Methylthiazole
- Bromine
- Acetic Acid
- 10% aqueous sodium carbonate solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel protected from light, combine 4-methylthiazole (1.0 eq) with acetic acid.
- To this solution, add bromine (1.0 eq) dropwise while maintaining the reaction at room temperature.
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion, quench the reaction by washing with a 10% aqueous sodium carbonate solution.
- Extract the aqueous layer with ethyl acetate.

- Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methylthiazole.

## Step 2: Synthesis of 5-Bromo-4-methyl-2-thiazolecarboxylic acid

This protocol describes the carboxylation of 5-bromo-4-methylthiazole via a halogen-metal exchange followed by quenching with carbon dioxide. This method is analogous to the synthesis of thiazole-2-carboxylic acid from 2-bromothiazole<sup>[1]</sup>.

### Materials:

- 5-Bromo-4-methylthiazole
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Dry carbon dioxide (gas or solid)
- Hydrochloric acid (aqueous solution)
- Diethyl ether
- Anhydrous magnesium sulfate

### Procedure:

- Dissolve 5-bromo-4-methylthiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the cooled solution, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for a duration sufficient to ensure complete lithiation (typically 30-60 minutes).

- Quench the resulting lithium intermediate by introducing an excess of dry carbon dioxide. This can be achieved by bubbling CO<sub>2</sub> gas through the solution or by carefully adding crushed dry ice.
- Allow the reaction mixture to warm to room temperature.
- Acidify the mixture with an aqueous solution of hydrochloric acid to a pH of approximately 2-3.
- Extract the aqueous layer with diethyl ether.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **5-Bromo-4-methyl-2-thiazolecarboxylic acid**.
- Further purification can be achieved by recrystallization.

## Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight ( g/mol )	Appearance	CAS Number
4-Methylthiazole	C <sub>4</sub> H <sub>5</sub> NS	99.15	-	693-95-8
5-Bromo-4-methylthiazole	C <sub>4</sub> H <sub>4</sub> BrNS	178.05	Pale-yellow to brown liquid[2]	111600-83-0
5-Bromo-4-methyl-2-thiazolecarboxylic acid	C <sub>5</sub> H <sub>4</sub> BrNO <sub>2</sub> S	222.06	Light Brown Solid[3]	874509-45-2[3]

Table 2: Reaction Parameters and Yields

Step	Reaction	Key Reagents	Solvent	Temperature	Time	Yield
1	Bromination	Bromine	Acetic Acid	Room Temp.	16 h	~22%
2	Carboxylation	n-Butyllithium, CO <sub>2</sub>	THF	-78 °C to RT	~2 h	Not reported

Table 3: Spectroscopic Data

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)
5-Bromo-4-methylthiazole	8.69 (s, 1H), 2.45 (s, 3H)
5-Bromo-4-methyl-2-thiazolecarboxylic acid	Data not available in the search results.

Note: The <sup>1</sup>H NMR data for **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is not readily available in the performed searches. Researchers should perform their own analytical characterization to confirm the structure of the synthesized compound.

## Safety Considerations

- Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
- n-Butyllithium is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.
- Acetic Acid is corrosive. Handle in a fume hood and wear appropriate PPE.
- Standard laboratory safety practices should be followed at all times.

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## References

- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
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